molecular formula C17H22N4O2S B2571065 2-(4-Methylpiperidin-1-yl)-5-tosylpyrimidin-4-amine CAS No. 1251599-84-4

2-(4-Methylpiperidin-1-yl)-5-tosylpyrimidin-4-amine

Cat. No.: B2571065
CAS No.: 1251599-84-4
M. Wt: 346.45
InChI Key: ZZMGFNKKBGWVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Methylpiperidin-1-yl)-5-tosylpyrimidin-4-amine” is a complex organic molecule that contains a pyrimidine ring, a tosyl group, and a 4-methylpiperidine group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The tosyl group is a sulfonyl group bonded to a methyl group, and the 4-methylpiperidine group is a piperidine ring with a methyl group attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring is planar, while the piperidine ring can adopt a chair conformation . The tosyl group is also planar. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The exact reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have a high boiling point due to the presence of the nitrogen atom, which can form hydrogen bonds .

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-3-5-14(6-4-12)24(22,23)15-11-19-17(20-16(15)18)21-9-7-13(2)8-10-21/h3-6,11,13H,7-10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMGFNKKBGWVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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